3BP-3580

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

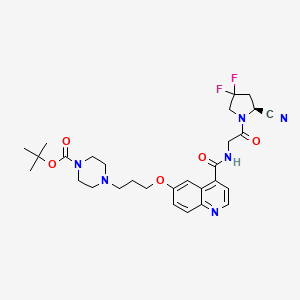

Molecular Formula |

C29H36F2N6O5 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

tert-butyl 4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C29H36F2N6O5/c1-28(2,3)42-27(40)36-12-10-35(11-13-36)9-4-14-41-21-5-6-24-23(15-21)22(7-8-33-24)26(39)34-18-25(38)37-19-29(30,31)16-20(37)17-32/h5-8,15,20H,4,9-14,16,18-19H2,1-3H3,(H,34,39)/t20-/m0/s1 |

InChI Key |

QTIJFSYOOZNQMO-FQEVSTJZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3BP-3580, a Fibroblast Activation Protein (FAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3BP-3580 is identified as a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with significant implications in the tumor microenvironment. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the broader understanding of FAP inhibition in oncology. The document details the biochemical properties of this compound, explores the signaling pathways influenced by FAP, presents representative preclinical data for FAP inhibitors, and provides detailed experimental protocols for assessing their activity. Due to the limited publicly available data specific to this compound, this guide leverages established knowledge of other well-characterized FAP inhibitors to provide a foundational understanding for researchers in the field.

Introduction to this compound and Fibroblast Activation Protein (FAP)

This compound is a small molecule inhibitor targeting Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for cancer therapy and diagnostic imaging. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in the remodeling of the extracellular matrix (ECM), a critical process for tumor growth, invasion, and metastasis.

Biochemical Profile of this compound

The primary biochemical characteristic of this compound is its potent inhibition of FAP. The inhibitory activity is quantified by its pIC50 value.

| Compound | Target | pIC50 | Reference |

| This compound | Fibroblast Activation Protein (FAP) | 8.6 | [Vendor Data] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The IC50 for this compound can be calculated from its pIC50 value.

Mechanism of Action: FAP Inhibition and Downstream Signaling

The mechanism of action of this compound is predicated on its ability to bind to and inhibit the enzymatic activity of FAP. By blocking FAP, this compound is hypothesized to interfere with several key processes within the tumor microenvironment that are promoted by FAP-expressing CAFs.

Impact on the Tumor Microenvironment

Inhibition of FAP by compounds like this compound is expected to have the following effects:

-

Extracellular Matrix Remodeling: FAP's collagenase activity contributes to the degradation of the ECM, facilitating cancer cell invasion and migration. Inhibition of FAP is expected to stabilize the ECM, thereby impeding tumor progression.

-

Angiogenesis: CAFs are known to secrete pro-angiogenic factors. While the direct role of FAP's enzymatic activity in angiogenesis is still under investigation, targeting FAP-positive CAFs may disrupt the tumor's blood supply.

-

Immunosuppression: FAP-expressing CAFs contribute to an immunosuppressive tumor microenvironment by recruiting and activating regulatory T cells (Tregs) and M2-polarized macrophages, while also impairing the function of cytotoxic T lymphocytes. FAP inhibition may help to alleviate this immunosuppression and enhance anti-tumor immunity.

Signaling Pathways Modulated by FAP Inhibition

While the direct signaling pathways initiated by FAP are not fully elucidated, several pathways are known to be influenced by the activity of FAP-positive CAFs. Inhibition of FAP is therefore predicted to modulate these downstream pathways.

Caption: Putative Signaling Pathways Modulated by FAP Inhibition.

Preclinical Data for FAP Inhibitors (Representative)

Due to the absence of specific published preclinical data for this compound, this section presents representative data from studies of other FAP inhibitors to illustrate the expected biological effects.

| Assay Type | Endpoint | Representative Result | Significance |

| In Vitro Enzymatic Assay | IC50 against recombinant human FAP | 0.5 - 10 nM | Demonstrates potent and direct inhibition of the target enzyme. |

| Cell-Based Invasion Assay | Reduction in cancer cell invasion through Matrigel | 40-60% inhibition at 1 µM | Indicates that FAP inhibition can effectively block a key process in metastasis. |

| In Vivo Tumor Xenograft Model | Tumor growth inhibition | 30-50% reduction in tumor volume | Shows anti-tumor efficacy in a living organism. |

Note: The data presented in this table are hypothetical and collated from the typical performance of potent FAP inhibitors as reported in the scientific literature. They do not represent actual results for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize FAP inhibitors.

FAP Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against purified recombinant FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted test compound to the wells.

-

Add the FAP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a FAP Enzymatic Inhibition Assay.

Cell-Based FAP Activity Assay

Objective: To measure the inhibitory effect of a test compound on FAP activity in a cellular context.

Materials:

-

FAP-expressing cells (e.g., U87MG glioblastoma cells or primary CAFs)

-

Cell culture medium and supplements

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

-

Assay buffer (e.g., PBS)

-

Test compound (this compound)

-

96-well clear-bottom black microplate

-

Fluorescence plate reader

Procedure:

-

Seed the FAP-expressing cells in a 96-well plate and culture until they reach a desired confluency.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the test compound at various concentrations to the cells and incubate for a specific period (e.g., 1 hour) at 37°C.

-

Add the fluorogenic FAP substrate to each well.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value of the test compound in the cellular environment.

Conclusion

This compound is a potent inhibitor of Fibroblast Activation Protein, a compelling target in cancer therapy due to its restricted expression in normal tissues and high prevalence in the tumor stroma. The mechanism of action of this compound is centered on the inhibition of FAP's enzymatic activity, which is expected to disrupt the tumor-promoting functions of cancer-associated fibroblasts. This includes the modulation of extracellular matrix remodeling, angiogenesis, and immunosuppression, likely through effects on downstream signaling pathways such as PI3K/Akt and Ras-ERK. While specific preclinical and clinical data for this compound are not yet publicly available, the established role of FAP in cancer progression provides a strong rationale for its development. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel FAP inhibitors.

An In-depth Technical Guide to FAP-2286: A Fibroblast Activation Protein (FAP) Inhibitor for Theranostic Applications

Disclaimer: Information regarding a specific Fibroblast Activation Protein (FAP) inhibitor designated as "3BP-3580" is not publicly available in the reviewed scientific literature and clinical trial databases. This guide will provide a comprehensive technical overview of a well-documented FAP inhibitor from 3B Pharmaceuticals, FAP-2286 , which is currently in clinical development. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of solid tumors, while its expression in healthy adult tissues is limited.[1] This differential expression profile makes FAP an attractive target for both cancer diagnosis and therapy. FAP-2286 is a novel, peptide-based FAP inhibitor developed by 3B Pharmaceuticals for theranostic applications.[2] It consists of a cyclic peptide that binds to FAP with high affinity, conjugated to a DOTA chelator that can be radiolabeled with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides.[3]

Mechanism of Action

FAP-2286 targets and binds to FAP on the surface of CAFs within the tumor stroma. When radiolabeled with a therapeutic isotope such as Lutetium-177 (¹⁷⁷Lu), the emitted beta particles induce DNA damage in the surrounding cells, leading to the death of both CAFs and nearby cancer cells.[2] The targeting of CAFs disrupts the tumor microenvironment, which is crucial for tumor growth, invasion, and metastasis.[2] When labeled with a positron-emitting isotope like Gallium-68 (⁶⁸Ga), FAP-2286 enables the visualization of FAP-expressing tumors through Positron Emission Tomography (PET) imaging, allowing for patient selection and monitoring of treatment response.

FAP Signaling Pathway in Cancer-Associated Fibroblasts

FAP expression on CAFs can trigger intracellular signaling cascades that contribute to an immunosuppressive tumor microenvironment. One identified pathway involves the activation of STAT3, leading to the upregulation of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) to the tumor site.

Preclinical Data

A comprehensive preclinical evaluation of FAP-2286 has demonstrated its high affinity, selectivity, and potent anti-tumor activity.

In Vitro Data

The binding affinity and inhibitory activity of FAP-2286 and its metal complexes have been assessed in various in vitro assays.

| Parameter | Species | Assay | Value | Reference |

| Binding Affinity (KD) | ||||

| FAP-2286 | Human | SPR | 1.1 nM | |

| Mouse | SPR | 4.7 nM | ||

| natGa-FAP-2286 | Human | SPR | 0.2 nM | |

| natLu-FAP-2286 | Human | SPR | 1.4 nM | |

| Inhibitory Activity (IC50) | ||||

| FAP-2286 | Human | Cell-based competition | 2.7 nM | |

| Human | Protease activity | 3.2 nM | ||

| Mouse | Protease activity | 22.1 nM | ||

| natGa-FAP-2286 | Human | Protease activity | 1.3 nM | |

| natLu-FAP-2286 | Human | Protease activity | 2.2 nM |

In Vivo Data

Biodistribution and efficacy studies of radiolabeled FAP-2286 have been conducted in mouse models bearing FAP-expressing tumors.

| Radiotracer | Animal Model | Time Point | Tumor Uptake (%ID/g) | Reference |

| 68Ga-FAP-2286 | HEK-FAP xenograft | 0.5 h | 9.8 | |

| 3 h | 10.8 | |||

| 111In-FAP-2286 | HEK-FAP xenograft | 1 h | 11.1 | |

| 48 h | 9.1 | |||

| 177Lu-FAP-2286 | HEK-FAP xenograft | 3 h | 21.1 | |

| 72 h | 16.4 |

Preclinical studies have shown that ¹⁷⁷Lu-FAP-2286 exhibits significant anti-tumor activity in mouse models with FAP-expressing tumors, leading to prolonged tumor retention and suppression compared to other FAP inhibitors like FAPI-46.

Clinical Data

The safety, tolerability, pharmacokinetics, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-FAP-2286 are being evaluated in the Phase 1/2 LuMIERE clinical trial (NCT04939610) in patients with advanced solid tumors.

LuMIERE Clinical Trial (NCT04939610)

-

Phase: 1/2

-

Study Design: Multicenter, open-label, non-randomized

-

Primary Objectives (Phase 1): To evaluate the safety and tolerability of ¹⁷⁷Lu-FAP-2286 and determine the recommended Phase 2 dose (RP2D).

-

Patient Population: Adults with advanced/metastatic solid tumors refractory to or progressed after prior treatment.

-

Intervention: Intravenous administration of ¹⁷⁷Lu-FAP-2286. Patients are selected based on positive ⁶⁸Ga-FAP-2286 PET imaging.

Preliminary Clinical Results

Initial data from the LuMIERE trial have shown that ¹⁷⁷Lu-FAP-2286 has a manageable safety profile with primarily low-grade treatment-emergent adverse events. Early signs of anti-tumor activity have been observed, including a confirmed partial response in a heavily pre-treated patient. Dosimetry data indicate that renal excretion is the major elimination pathway.

| Dose Cohort | Number of Patients (as of Oct 2022) | Confirmed Partial Response | Stable Disease | Reference |

| 3.70 GBq | - | 1 | - | |

| 5.55 GBq | - | - | 1 | |

| 7.40 GBq | Enrolling | - | - | |

| 9.25 GBq | Planned | - | - |

Experimental Protocols

Automated Radiolabeling and Quality Control of [⁶⁸Ga]Ga-FAP-2286

This protocol describes the automated synthesis of [⁶⁸Ga]Ga-FAP-2286 using a commercially available synthesis module.

Methodology:

-

Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M hydrochloric acid to obtain [⁶⁸Ga]GaCl₃.

-

Trapping and Concentration: The eluate is passed through a Chromafix® PS-H⁺ solid-phase extraction (SPE) cartridge to trap the [⁶⁸Ga]GaCl₃.

-

Radiolabeling: The trapped [⁶⁸Ga]GaCl₃ is eluted from the SPE cartridge into a reaction vial containing the FAP-2286 precursor and a buffer (e.g., sodium acetate). The reaction mixture is heated at a specific temperature (e.g., 125°C) for a defined time (e.g., 4-9 minutes).

-

Purification: The reaction mixture is then passed through a SepPak® C18 cartridge to remove unreacted ⁶⁸Ga and other impurities.

-

Formulation: The purified [⁶⁸Ga]Ga-FAP-2286 is eluted from the C18 cartridge with an ethanol/water mixture and formulated in sterile saline for injection.

-

Quality Control: The final product is subjected to quality control tests, including radiochemical purity determination by radio-HPLC and instant thin-layer chromatography (iTLC), pH measurement, and sterility testing.

In Vitro FAP Binding Affinity Assay (Competitive ELISA)

This protocol outlines a competitive ELISA to determine the binding affinity of a test compound to FAP.

Methodology:

-

Plate Coating: Microplate wells are coated with recombinant FAP.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).

-

Competition: A known concentration of a labeled FAP-binding molecule (e.g., biotinylated FAP-2286) is mixed with serial dilutions of the unlabeled test compound. This mixture is added to the FAP-coated wells.

-

Detection: An enzyme-conjugated secondary molecule that recognizes the label (e.g., streptavidin-HRP for biotin) is added, followed by a substrate that produces a measurable signal.

-

Data Analysis: The signal intensity, which is inversely proportional to the concentration of the test compound, is measured. The IC₅₀ value is determined by plotting the signal versus the logarithm of the competitor concentration.

Cell-based FAP Internalization and Efflux Assay

This protocol is used to assess the internalization and retention of radiolabeled FAP inhibitors in FAP-expressing cells.

Methodology:

-

Cell Culture: FAP-expressing cells (e.g., HT-1080hFAP) are cultured to confluence in appropriate well plates.

-

Incubation: The cells are incubated with the radiolabeled FAP inhibitor at 37°C for various time points.

-

Internalization: At each time point, the medium is collected (representing the non-bound fraction). The cells are then treated with an acid wash (e.g., glycine buffer, pH 2.5) to remove surface-bound radioactivity. The cells are then lysed to measure the internalized radioactivity.

-

Efflux: For efflux studies, after an initial incubation period to allow for internalization, the radioactive medium is replaced with fresh, non-radioactive medium. The amount of radioactivity remaining in the cells is measured at subsequent time points.

-

Data Analysis: The percentage of internalized radioactivity and the rate of efflux are calculated.

Conclusion

FAP-2286 is a promising peptide-based FAP inhibitor with significant potential for the diagnosis and treatment of a broad range of solid tumors. Its high affinity and selectivity for FAP, coupled with favorable preclinical and preliminary clinical data, support its continued development as a theranostic agent. The ongoing LuMIERE clinical trial will provide further insights into the safety and efficacy of ¹⁷⁷Lu-FAP-2286 and its role in the management of FAP-positive cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [68Ga]Ga-FAP-2286—Synthesis, Quality Control and Comparison with [18F]FDG PET/CT in a Patient with Suspected Cholangiocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient α and β- radionuclide therapy targeting fibroblast activation protein-α in an aggressive preclinical mouse tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3BP-3580 in Cancer-Associated Fibroblasts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and functional mediator in a significant portion of CAFs is the Fibroblast Activation Protein (FAP), a serine protease with dipeptidyl peptidase and endopeptidase activity. The selective expression of FAP on CAFs, with limited presence in healthy tissues, makes it an attractive therapeutic target. 3BP-3580 has been identified as a potent inhibitor of FAP. This technical guide provides a comprehensive overview of the potential role of this compound in modulating CAF functions, based on the established biology of FAP. It details relevant experimental protocols to investigate the effects of this compound on CAFs and outlines the key signaling pathways influenced by FAP that are likely to be impacted by this inhibitor. Due to the limited publicly available data specific to this compound, this guide draws upon the broader knowledge of FAP inhibitors to provide a foundational framework for researchers.

Introduction to this compound and Fibroblast Activation Protein (FAP)

This compound is a small molecule inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP, a type II transmembrane serine protease, is minimally expressed in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[3][4] This differential expression pattern makes FAP an attractive target for cancer-specific therapies.

CAFs are a heterogeneous population of activated fibroblasts within the TME that contribute to tumorigenesis through various mechanisms, including:

-

Extracellular Matrix (ECM) Remodeling: CAFs deposit and remodel the ECM, creating tracks that facilitate cancer cell invasion and metastasis.[5] FAP's enzymatic activity, particularly its collagenase function, is directly implicated in this process.

-

Secretion of Pro-tumorigenic Factors: CAFs secrete a plethora of growth factors, cytokines, and chemokines that promote cancer cell proliferation, survival, and angiogenesis.

-

Immunosuppression: CAFs can create an immunosuppressive TME by recruiting and modulating immune cells, thereby protecting the tumor from immune surveillance.

By inhibiting FAP's enzymatic activity, this compound is hypothesized to counteract these pro-tumorigenic functions of CAFs.

Quantitative Data

Specific quantitative data on the biological effects of this compound on cancer-associated fibroblasts are not extensively available in the public domain. The primary available data point is its potency as a FAP inhibitor.

| Compound | Target | pIC50 | Source |

| This compound | Fibroblast Activation Protein (FAP) | 8.6 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Key Signaling Pathways Modulated by FAP in CAFs

The inhibition of FAP by this compound is expected to impact several key signaling pathways that are regulated by FAP activity in CAFs. These pathways are central to the pro-tumorigenic functions of CAFs.

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a potent inducer of the CAF phenotype, promoting the expression of α-smooth muscle actin (α-SMA) and FAP itself. FAP activity, in turn, can modulate the bioavailability and signaling of TGF-β within the TME. Inhibition of FAP may disrupt this feedback loop, potentially reducing CAF activation and their downstream effects.

References

- 1. medium.com [medium.com]

- 2. assaygenie.com [assaygenie.com]

- 3. biorxiv.org [biorxiv.org]

- 4. CAFs orchestrates tumor immune microenvironment—A new target in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer-associated fibroblast-mediated immune evasion: molecular mechanisms of stromal-immune crosstalk in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

3BP-3580: An In-depth Technical Guide on a Novel Fibroblast Activation Protein (FAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3BP-3580 is a novel small molecule inhibitor targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous epithelial cancers. Due to its selective expression in tumors and its enzymatic role in extracellular matrix remodeling, FAP has emerged as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the available information on the structure and function of this compound, including its chemical properties and inhibitory activity. While detailed experimental protocols and extensive in vivo data are not yet publicly available, this document consolidates the existing knowledge to support further research and development efforts.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family. It possesses both dipeptidyl peptidase and endopeptidase activity, enabling it to cleave various substrates, including gelatin and type I collagen. FAP is minimally expressed in normal adult tissues but is significantly upregulated on reactive stromal fibroblasts in a majority of epithelial carcinomas, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis.

The overexpression of FAP in the tumor stroma is associated with tumor progression, invasion, and metastasis. CAFs, the primary cell type expressing FAP, contribute to the creation of a tumor-permissive microenvironment through the secretion of growth factors, cytokines, and extracellular matrix components. The enzymatic activity of FAP is believed to play a direct role in degrading the extracellular matrix, thereby facilitating cancer cell invasion and migration. This pivotal role in the tumor microenvironment makes FAP an attractive target for the development of targeted cancer therapies.

Structure and Chemical Properties of this compound

This compound is a synthetic, small molecule inhibitor of FAP. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₃₆F₂N₆O₅ |

| Molecular Weight | 586.63 g/mol |

| CAS Number | 2374782-82-6 |

Data sourced from publicly available chemical databases.

Mechanism of Action and In Vitro Activity

This compound functions as a potent inhibitor of the enzymatic activity of Fibroblast Activation Protein. The primary mechanism of action is the direct binding to the active site of the FAP enzyme, thereby preventing the cleavage of its natural substrates.

Inhibitory Potency

The inhibitory activity of this compound against FAP has been quantified, demonstrating its high potency.

| Parameter | Value |

| pIC₅₀ | 8.6 |

The pIC₅₀ value of 8.6 indicates that this compound is a highly potent inhibitor of FAP activity in in vitro assays.

Experimental Protocols

While a detailed, step-by-step protocol for the specific determination of the pIC₅₀ for this compound is not publicly available, a general methodology for a FAP inhibition assay is described below. This protocol is based on standard fluorogenic assays used to screen for FAP inhibitors.

General FAP Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

In a 96-well black microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control (FAP enzyme without inhibitor) and a negative control (assay buffer only).

-

Add a fixed concentration of recombinant human FAP enzyme to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore being released.

-

Calculate the rate of substrate cleavage for each concentration of the test compound.

-

Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of FAP activity, by fitting the data to a dose-response curve.

-

Calculate the pIC₅₀ as the negative logarithm of the IC₅₀ value.

Signaling Pathways and Logical Relationships

The inhibition of FAP by this compound is anticipated to disrupt the signaling cascades that are promoted by FAP activity within the tumor microenvironment. While specific studies on the downstream signaling effects of this compound have not been published, a logical workflow for investigating its impact can be proposed.

Caption: Proposed experimental workflow to investigate the effects of this compound.

The inhibition of FAP's enzymatic activity is hypothesized to have several downstream consequences on the tumor microenvironment. A simplified diagram illustrating the potential impact on key signaling pathways is presented below. FAP activity is known to influence growth factor signaling and the epithelial-mesenchymal transition (EMT), both of which are critical for tumor progression.

Caption: Hypothesized impact of this compound on FAP-mediated signaling pathways.

Future Directions

The high in vitro potency of this compound against FAP makes it a promising candidate for further preclinical and clinical development. Future research should focus on several key areas:

-

In vivo Efficacy: Evaluation of this compound in relevant animal models of cancer to determine its anti-tumor and anti-metastatic effects.

-

Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement and duration of action in vivo.

-

Toxicology and Safety: Comprehensive safety assessment to identify any potential off-target effects and to establish a therapeutic window.

-

Combination Therapies: Investigation of the potential synergistic effects of this compound when combined with other anti-cancer agents, such as chemotherapy, immunotherapy, or other targeted therapies.

-

Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a potent inhibitor of Fibroblast Activation Protein, a promising target for cancer therapy. While the publicly available data on this compound is currently limited, its high in vitro activity warrants further investigation. The information and proposed experimental frameworks provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound and other FAP inhibitors. As more research becomes available, a more complete picture of the therapeutic potential of this novel compound will emerge.

3BP-3580: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3BP-3580 is a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, most notably in the tumor microenvironment of many cancers. With a reported pIC50 of 8.6 for FAP, this compound presents a promising candidate for further investigation and therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the target binding and selectivity of this compound, based on publicly available information. It includes a summary of its binding affinity, a discussion on its selectivity profile, detailed hypothetical experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Target Binding Affinity of this compound

This compound demonstrates high-affinity binding to its primary target, Fibroblast Activation Protein (FAP). The potency of this interaction is quantified by its pIC50 value.

Table 1: Binding Affinity of this compound for Human FAP

| Compound | Target | pIC50 | IC50 (nM) | Reference |

| This compound | FAP | 8.6 | ~2.5 | [1][2] WO2023002045 |

Note: The IC50 value is calculated from the pIC50 value (IC50 = 10^(-pIC50) M).

Selectivity Profile of this compound

A critical aspect of a therapeutic inhibitor's profile is its selectivity for the intended target over other related proteins. For FAP inhibitors, selectivity is typically assessed against other members of the serine protease family, particularly those with similar substrate specificities, such as Dipeptidyl Peptidase-IV (DPP-IV), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Endopeptidase (PREP).

While the specific quantitative selectivity data for this compound against a panel of these proteases is not publicly available and is likely detailed within the patent document WO2023002045, a comprehensive evaluation would involve determining the IC50 or Ki values for each of these enzymes. The following table illustrates the expected format for such a selectivity profile.

Table 2: Hypothetical Selectivity Profile of this compound

| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. FAP) |

| FAP | ~2.5 | 1 |

| DPP-IV | >10,000 | >4000 |

| DPP8 | >10,000 | >4000 |

| DPP9 | >10,000 | >4000 |

| PREP | >1,000 | >400 |

Note: The values presented in this table are hypothetical and serve as a template for the expected data from a comprehensive selectivity analysis.

Experimental Protocols

The following are detailed, representative protocols for the key experiments required to characterize the binding affinity and selectivity of a FAP inhibitor like this compound. The exact protocols for this compound would be found in the cited patent WO2023002045.

FAP Enzymatic Activity Assay (Fluorogenic)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP.

Materials:

-

Recombinant Human FAP enzyme

-

FAP fluorogenic substrate (e.g., Ala-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

This compound (or test compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

-

Add 25 µL of a solution containing the FAP enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the FAP fluorogenic substrate to each well.

-

Immediately begin kinetic reading of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Assay

This protocol outlines the steps to assess the inhibitory activity of this compound against related proteases.

Materials:

-

Recombinant Human DPP-IV, DPP8, DPP9, and PREP enzymes

-

Specific fluorogenic substrates for each enzyme

-

Appropriate assay buffers for each enzyme

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

For each enzyme (DPP-IV, DPP8, DPP9, PREP), perform a separate enzymatic assay as described in section 3.1.

-

Use the specific substrate and optimal buffer conditions for each respective enzyme.

-

Test a range of concentrations of this compound against each enzyme to determine the IC50 value.

-

Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value for FAP.

FAP Signaling Pathways

FAP is primarily expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression. Its enzymatic activity on various substrates in the extracellular matrix can trigger downstream signaling cascades.

Inhibition of FAP by this compound is expected to disrupt these signaling pathways, thereby reducing tumor growth, invasion, and potentially reversing the immunosuppressive tumor microenvironment.

Conclusion

This compound is a high-affinity inhibitor of Fibroblast Activation Protein. While its detailed selectivity profile is not yet in the public domain, the available data indicates its potential as a potent and likely selective therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and development of this compound and other FAP inhibitors. Future studies should focus on elucidating the complete selectivity profile and exploring the in vivo efficacy of this compound in relevant cancer models.

References

Preclinical Research on 3BP-3580: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical research data specifically for the compound designated "3BP-3580," a Fibroblast Activation Protein (FAP) inhibitor, is limited. This document provides a comprehensive overview based on the available information and the broader context of FAP inhibitor preclinical research. The patent application WO2023002045, associated with FAP inhibitors, does not contain specific preclinical data for a compound explicitly named this compound that would be sufficient to construct a detailed technical guide as requested.

Therefore, this guide will focus on the known target of this compound, Fibroblast Activation Protein (FAP), its role in disease, and the general landscape of preclinical research for FAP inhibitors, which would be relevant to understanding the potential of this compound.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. Its expression is highly restricted in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, such as fibrosis and inflammation. This differential expression makes FAP an attractive target for diagnostic and therapeutic applications in oncology and other diseases.

The enzymatic activity of FAP is implicated in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. CAFs, through FAP and other secreted factors, play a crucial role in tumor progression, immunosuppression, and resistance to therapy.

The Rationale for FAP Inhibition

Targeting FAP offers a promising therapeutic strategy for several reasons:

-

Tumor Specificity: High expression in the tumor stroma with minimal presence in normal tissues suggests a wide therapeutic window.

-

Broad Applicability: FAP is expressed in a majority of epithelial carcinomas, including pancreatic, colorectal, breast, and lung cancers.

-

Modulation of the Tumor Microenvironment: Inhibiting FAP can potentially disrupt the supportive tumor stroma, thereby inhibiting tumor growth and metastasis, and potentially enhancing the efficacy of other cancer therapies.

Preclinical Research Landscape for FAP Inhibitors

While specific data for this compound is not publicly available, the general preclinical development path for a FAP inhibitor would involve a series of in vitro and in vivo studies to characterize its activity, selectivity, and safety.

In Vitro Characterization

The initial stages of preclinical research focus on the biochemical and cellular activity of the inhibitor.

Table 1: Representative In Vitro Assays for FAP Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Enzymatic Inhibition Assay | To determine the potency and selectivity of the inhibitor against FAP and related proteases. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |

| Cell-Based Assays | To assess the inhibitor's activity in a cellular context using FAP-expressing cell lines. | Cellular IC50, target engagement, downstream signaling effects |

| Selectivity Profiling | To evaluate the inhibitor's activity against other proteases to predict potential off-target effects. | IC50 values against a panel of related and unrelated proteases |

| Migration/Invasion Assays | To determine the effect of FAP inhibition on the migratory and invasive capacity of cancer cells. | Quantification of cell movement through a barrier |

Experimental Protocol: A Generic Enzymatic Inhibition Assay

A typical protocol to determine the IC50 of a FAP inhibitor would involve the following steps:

-

Reagents and Materials: Recombinant human FAP enzyme, a fluorogenic FAP substrate, the test inhibitor (e.g., this compound), assay buffer, and a microplate reader.

-

Assay Procedure:

-

A dilution series of the test inhibitor is prepared.

-

The inhibitor dilutions are pre-incubated with the FAP enzyme in the assay buffer for a defined period.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Evaluation

Following promising in vitro results, the FAP inhibitor would be evaluated in animal models to assess its efficacy, pharmacokinetics, and safety.

Table 2: Representative In Vivo Studies for FAP Inhibitor Evaluation

| Study Type | Animal Model | Purpose | Key Endpoints |

| Pharmacokinetics (PK) | Rodents (mice, rats) | To determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. | Cmax, Tmax, AUC, half-life |

| Efficacy (Tumor Growth Inhibition) | Xenograft or syngeneic tumor models with high FAP expression in the stroma | To evaluate the anti-tumor activity of the inhibitor as a monotherapy or in combination with other agents. | Tumor volume, tumor weight, survival |

| Target Engagement/Pharmacodynamics (PD) | Tumor-bearing animals | To confirm that the inhibitor reaches and binds to FAP in the tumor tissue at effective concentrations. | Measurement of FAP activity in tumor homogenates, imaging with FAP-targeted probes |

| Toxicology | Rodents and non-rodent species | To assess the safety profile of the inhibitor and determine the maximum tolerated dose (MTD). | Clinical observations, body weight changes, hematology, clinical chemistry, histopathology |

Experimental Protocol: A Generic Xenograft Tumor Model for Efficacy Studies

-

Cell Line and Animal Model: A human cancer cell line known to induce a high-FAP-expressing stroma is implanted subcutaneously or orthotopically into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the FAP inhibitor (e.g., this compound) at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal health and body weight are also recorded.

-

Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological and biomarker analysis.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the preclinical research of a FAP inhibitor.

Signaling Pathway of FAP in the Tumor Microenvironment

Caption: FAP on CAFs degrades the ECM, promoting cancer cell invasion and proliferation. This compound inhibits FAP activity.

General Experimental Workflow for Preclinical Evaluation of a FAP Inhibitor

Caption: A stepwise progression from in vitro characterization to in vivo evaluation is necessary for IND submission.

Conclusion

While specific preclinical data for this compound is not publicly accessible, its identification as a FAP inhibitor places it in a promising class of therapeutic agents. The preclinical evaluation of such a compound would follow a well-established path of in vitro and in vivo studies to demonstrate its potency, selectivity, efficacy, and safety. The ultimate goal of this comprehensive preclinical data package is to support an Investigational New Drug (IND) application to enable clinical trials in humans. Further disclosure of data from the developers of this compound is required for a more detailed technical assessment.

The Enigmatic 3BP-3580: Unraveling a Potent FAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, Fibroblast Activation Protein (FAP) has emerged as a compelling target. Overexpressed in the stroma of a majority of epithelial cancers and associated with tumor progression, FAP presents a unique opportunity for therapeutic intervention. Within the arsenal of molecules designed to target this protein, 3BP-3580 has been identified as a potent FAP inhibitor. This technical guide serves to consolidate the currently available information on this compound, acknowledging the existing knowledge gaps and outlining a path for future investigation.

Discovery and Initial Characterization

Information regarding the initial discovery and synthesis of this compound is not widely available in the public domain. It is listed as a research chemical by suppliers such as MedchemExpress. The key piece of quantitative data available for this compound is its high inhibitory potency against FAP.

Table 1: In Vitro Potency of this compound

| Compound | Target | Potency (pIC50) |

| This compound | FAP | 8.6 |

pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action: The FAP Signaling Axis

While specific studies detailing the downstream effects of this compound are not yet published, we can infer its likely mechanism of action based on the known roles of FAP in the tumor microenvironment. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its enzymatic functions are implicated in the remodeling of the extracellular matrix (ECM), promoting tumor cell invasion and metastasis.

A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.

Figure 1: A proposed experimental workflow to elucidate the mechanism of action of this compound.

Proposed Experimental Protocols

Given the absence of published detailed methodologies for this compound, this section provides hypothetical, yet standard, protocols for key experiments that would be essential in its evaluation.

Protocol 1: FAP Enzymatic Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency of this compound against FAP.

-

Materials: Recombinant human FAP, fluorogenic FAP substrate (e.g., Ala-Pro-AFC), this compound, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, fluorescence plate reader.

-

Method:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant FAP to each well.

-

Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cancer Cell Invasion Assay (Co-culture Model)

-

Objective: To assess the effect of this compound on FAP-mediated cancer cell invasion.

-

Materials: FAP-expressing Cancer-Associated Fibroblasts (CAFs), cancer cell line (e.g., pancreatic, colon), this compound, serum-free media, media with chemoattractant (e.g., 10% FBS), Boyden chamber inserts with Matrigel-coated membranes, 24-well plates.

-

Method:

-

Seed CAFs in the lower chamber of a 24-well plate and allow them to adhere.

-

Treat the CAFs with varying concentrations of this compound or vehicle control.

-

Seed cancer cells in the upper chamber (Boyden chamber insert) in serum-free media.

-

Place the inserts into the wells containing the treated CAFs.

-

Add media with a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

-

Count the number of invading cells in several fields of view under a microscope.

-

Quantify the percentage of invasion inhibition relative to the vehicle control.

-

Future Directions and Conclusion

The high potency of this compound against FAP makes it a molecule of significant interest for further investigation. The immediate next steps in its development would involve comprehensive preclinical evaluation, including the experimental workflows and protocols outlined in this guide. Key areas for future research include:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its in vivo target engagement.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in relevant animal models of cancer.

-

Toxicology and Safety Pharmacology: To assess the safety profile of the compound before any potential clinical development.

The journey of this compound from a potent FAP inhibitor to a potential therapeutic agent is in its nascent stages. The information presented here, while limited, provides a foundational understanding and a roadmap for the rigorous scientific inquiry required to unlock its full potential in the fight against cancer. As more research becomes publicly available, a clearer picture of the discovery and development of this compound will undoubtedly emerge.

An In-depth Technical Guide to the Biological Activity of 3-Bromopyruvate (3BP)

Disclaimer: The initial query for "3BP-3580" did not yield information on a specific molecule with that designation. The following guide focuses on the well-researched anti-cancer agent, 3-Bromopyruvate (3BP) , as it is the most relevant and scientifically documented compound related to the query.

This technical guide provides a comprehensive overview of the biological activity of 3-Bromopyruvate (3BP), a promising anti-cancer agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Mechanism of Action

3-Bromopyruvate is a small alkylating agent that primarily targets cancer cell metabolism. Its anti-cancer activity stems from two main mechanisms: the inhibition of glycolysis and the induction of cell death.[1] Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making them particularly vulnerable to agents that disrupt this pathway.

Under the acidic tumor microenvironment, 3BP is transported into cancer cells primarily through monocarboxylate transporters (MCTs), particularly MCT1.[1] Once inside the cell, 3BP exerts its effects by targeting key enzymes and cellular components.

Signaling Pathways and Cellular Targets

The primary target of 3BP is Hexokinase II (HK2), an enzyme that is often overexpressed in cancer cells and is bound to the outer mitochondrial membrane. 3BP covalently modifies and inhibits HK2, leading to its dissociation from the mitochondria. This disruption has several downstream consequences, including the release of apoptosis-inducing factor (AIF), which triggers programmed cell death (apoptosis).[1]

Beyond HK2, 3BP is known to inhibit other key metabolic enzymes, including:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Succinate dehydrogenase (SDH)

-

Isocitrate dehydrogenase (IDH)

-

α-ketoglutarate dehydrogenase (KGDH)

This multi-targeted inhibition of both glycolysis and mitochondrial respiration leads to a severe depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death through apoptosis and/or necrosis.[1][2]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of 3BP from preclinical studies.

Table 1: In Vitro Cytotoxicity of 3BP in Colon Cancer Cell Lines

| Cell Line | Concentration of 3BP (µmol/L) | Effect | Reference |

| SW480 | Varies | Dose-dependent decrease in cell viability | |

| HT29 | Varies | Dose-dependent decrease in cell viability | |

| SW480 | 10-50 | Inhibition of colony formation | |

| HT29 | 10-50 | Inhibition of colony formation |

Table 2: In Vivo Efficacy of 3BP in a Xenograft Mouse Model

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Colon Cancer (SW480 cells) | Nude Mice | 3BP (8 mg/kg) via intraperitoneal injection every 4 days for 28 days | Anti-tumorigenic action |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Cell Viability Assay

Objective: To determine the cytotoxic effect of 3BP on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW480, HT29) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 3BP (e.g., 0-100 µmol/L) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cancer cells after 3BP treatment.

Methodology:

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of 3BP for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with 0.5% crystal violet solution for 30 minutes.

-

Wash with water and air dry.

-

Count the number of colonies (typically >50 cells).

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of 3BP in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ SW480 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 3BP).

-

Drug Administration: Administer 3BP (e.g., 8 mg/kg) or vehicle via a specified route (e.g., intraperitoneal injection) at regular intervals (e.g., every 4 days).

-

Monitoring: Measure tumor volume and body weight periodically (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., 28 days), sacrifice the mice, and excise and weigh the tumors.

Summary and Future Directions

3-Bromopyruvate demonstrates significant anti-cancer activity in a variety of preclinical models. Its ability to simultaneously target glycolysis and mitochondrial respiration makes it an attractive candidate for cancer therapy, particularly for tumors that rely heavily on glycolytic metabolism. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of 3BP. Future studies may focus on optimizing delivery systems to enhance tumor-specific targeting and minimize potential off-target toxicities, as well as exploring its efficacy in combination with other anti-cancer agents. The clinical derivative of 3BP, KAT/3BP, is currently in a phase 1 clinical trial for patients with hepatocellular carcinoma, indicating a translational pathway for this class of compounds.

References

3BP-3580 in tumor microenvironment studies

An In-depth Technical Guide on Core Pathways in the Tumor Microenvironment: CD38, NAD+ Metabolism, and Adenosine Signaling

Introduction

While specific information regarding a molecule designated "3BP-3580" is not available in the public domain based on the conducted searches, this guide will provide a comprehensive technical overview of the interconnected core pathways central to the tumor microenvironment (TME): CD38, nicotinamide adenine dinucleotide (NAD+) metabolism, and adenosine signaling. Understanding these pathways is critical for researchers, scientists, and drug development professionals in the field of oncology, as they represent key targets for novel cancer immunotherapies. This guide will delve into the mechanisms of action, present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the key signaling cascades and experimental workflows.

The Role of CD38 in the Tumor Microenvironment

CD38 is a multifunctional ectoenzyme that plays a significant role in creating an immunosuppressive TME.[1][2][3] It is expressed on a variety of immune cells, including T cells, B cells, NK cells, and myeloid-derived suppressor cells (MDSCs), as well as on some tumor cells.[3][4]

Enzymatic Functions of CD38

The primary function of CD38 in the TME is its enzymatic activity, primarily as an NAD+ glycohydrolase (NADase). CD38 catalyzes the hydrolysis of NAD+ to produce cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). This degradation of extracellular NAD+ is a critical step in an alternative pathway for the production of immunosuppressive adenosine.

The key enzymatic reactions are:

-

NAD+ → cADPR + Nicotinamide

-

NAD+ → ADPR + Nicotinamide

ADPR can be further metabolized to generate adenosine, contributing to the immunosuppressive milieu of the TME.

CD38 as a Therapeutic Target

Given its role in generating immunosuppressive adenosine and its expression on various cancer cells, CD38 has emerged as an attractive therapeutic target. Targeting CD38 can have a dual effect: directly killing CD38-expressing tumor cells and mitigating the immunosuppressive TME to enhance anti-tumor immune responses.

NAD+ Metabolism in Cancer

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. One of the key metabolic adaptations is the increased demand for NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes.

NAD+ Biosynthesis and Consumption in Tumors

Tumor cells primarily rely on the salvage pathway for NAD+ synthesis, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting step. High levels of NAD+ are essential for cancer cells to sustain processes like glycolysis, the Krebs cycle, and DNA repair.

In the TME, NAD+ is consumed by NADases such as CD38 and PARPs. The depletion of extracellular NAD+ by CD38 not only fuels the adenosine pathway but may also deprive immune cells of this essential metabolite, impairing their function.

Quantitative Data on NAD+ Metabolism Enzymes

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Role in TME |

| CD38 | NAD+ | cADPR, ADPR, Nicotinamide | Cell surface (ectoenzyme) | Degrades extracellular NAD+, initiates alternative adenosine production pathway. |

| NAMPT | Nicotinamide, PRPP | NMN | Intracellular | Rate-limiting enzyme in the NAD+ salvage pathway, often overexpressed in cancer. |

| PARPs | NAD+ | Poly(ADP-ribose), Nicotinamide | Intracellular (primarily nucleus) | Involved in DNA repair; high activity in cancer cells consumes NAD+. |

| Sirtuins | NAD+, Acetylated proteins | Deacetylated proteins, Nicotinamide | Intracellular (nucleus, cytoplasm, mitochondria) | Regulate metabolism and cellular stress responses; activity is NAD+-dependent. |

Adenosine Signaling in the Immunosuppressive TME

Extracellular adenosine is a potent immunosuppressive molecule that accumulates to high levels within the TME. It signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are primarily responsible for mediating the immunosuppressive effects of adenosine on immune cells.

The Canonical and Alternative Adenosine Production Pathways

Canonical Pathway: This pathway involves the ectonucleotidases CD39 and CD73.

-

ATP is released from dying or stressed cells.

-

CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) hydrolyzes ATP and ADP to AMP.

-

CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to adenosine.

Alternative (CD38-mediated) Pathway:

-

Extracellular NAD+ is hydrolyzed by CD38 to ADPR.

-

ADPR is converted to AMP by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1, also known as CD203a).

-

CD73 then converts AMP to adenosine.

Impact of Adenosine on Immune Cells

| Immune Cell Type | Key Adenosine Receptor(s) | Effect of Adenosine Signaling |

| Effector T Cells (CD8+, CD4+ Th1) | A2A | Inhibition of activation, proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity. |

| Regulatory T Cells (Tregs) | A2A | Enhancement of suppressive function and proliferation. |

| Natural Killer (NK) Cells | A2A | Inhibition of cytotoxic activity. |

| Dendritic Cells (DCs) | A2A, A2B | Impaired maturation and antigen presentation; promotion of tolerogenic phenotype. |

| Macrophages | A2A, A2B | Skewing towards an M2-like, pro-tumoral phenotype; inhibition of phagocytosis and pro-inflammatory cytokine production. |

| Myeloid-Derived Suppressor Cells (MDSCs) | A2B | Promotion of expansion and suppressive activity. |

Signaling Pathways and Experimental Workflows

Visualization of Key Signaling Pathways

Below are Graphviz diagrams illustrating the core signaling pathways discussed.

Caption: Adenosine production pathways in the tumor microenvironment.

Caption: CD38-mediated immunosuppression of T cells via adenosine signaling.

Experimental Workflows

Caption: General experimental workflow for evaluating a CD38 inhibitor.

Detailed Experimental Protocols

Protocol: Measurement of NAD+ Levels in Cells and Tissues

Objective: To quantify intracellular NAD+ and NADH levels to assess the impact of targeting NAD+ metabolic pathways.

Materials:

-

NAD/NADH Assay Kit (colorimetric or fluorometric)

-

Cell or tissue lysates

-

Deproteinization solution (e.g., perchloric acid or kit-specific solution)

-

Neutralization buffer (e.g., potassium carbonate)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells with cold PBS. Resuspend in extraction buffer provided by the kit.

-

Tissues: Homogenize fresh or frozen tissue in extraction buffer on ice.

-

-

Extraction:

-

Perform extraction according to the kit manufacturer's protocol. This typically involves a step to inactivate enzymes that consume NAD+/NADH.

-

To measure NAD+ and NADH separately, samples are split. One aliquot is treated to decompose NADH (for NAD+ measurement), and the other is treated to decompose NAD+ (for NADH measurement). Often, an acidic extraction preserves NAD+ while an alkaline extraction preserves NADH.

-

-

Deproteinization: Add deproteinization solution to the lysates, vortex, and centrifuge to pellet proteins.

-

Neutralization: Transfer the supernatant to a new tube and neutralize the pH.

-

Assay:

-

Add the prepared samples to a 96-well plate.

-

Prepare NAD+ standards.

-

Add the assay reaction mixture, which contains an enzyme that catalyzes a reaction to generate a product (colorimetric or fluorescent) in the presence of NAD+ or NADH.

-

Incubate at the recommended temperature and time.

-

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Calculation: Determine the concentration of NAD+ and NADH in the samples by comparing the readings to the standard curve.

Protocol: In Vitro T Cell Suppression Assay

Objective: To assess the ability of tumor cells or immunosuppressive myeloid cells to suppress T cell activation and proliferation, and to test the efficacy of inhibitors in reversing this suppression.

Materials:

-

Effector T cells (e.g., freshly isolated human PBMCs or mouse splenocytes)

-

Suppressor cells (e.g., tumor cell line, MDSCs)

-

T cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies)

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

T Cell Labeling: Label effector T cells with a cell proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for tracking of proliferation by flow cytometry.

-

Cell Plating:

-

Plate the labeled effector T cells at a fixed concentration (e.g., 1 x 10^5 cells/well).

-

Add suppressor cells at varying ratios to the effector cells (e.g., 1:1, 1:2, 1:4).

-

Include control wells with T cells alone (no suppressors) and unstimulated T cells.

-

-

Treatment: Add the investigational drug (e.g., a CD38 inhibitor) at various concentrations to the appropriate wells.

-

Stimulation: Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads) to all wells except the unstimulated control.

-

Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO2.

-

Analysis:

-

Harvest the cells and stain with antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, and a viability dye).

-

Acquire samples on a flow cytometer.

-

Analyze the data by gating on the T cell populations (CD4+ or CD8+) and assessing the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.

-

Conclusion

The intricate interplay between CD38, NAD+ metabolism, and adenosine signaling is a cornerstone of the immunosuppressive tumor microenvironment. A thorough understanding of these pathways is essential for the development of next-generation cancer therapies. By targeting key nodes such as the enzymatic activity of CD38, it is possible to dismantle the immunosuppressive architecture of the TME and unleash a potent anti-tumor immune response. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to investigate these pathways and evaluate the efficacy of novel therapeutic agents aimed at reprogramming the TME.

References

An In-depth Technical Guide to the Pharmacology of 3BP-3580, a Fibroblast Activation Protein (FAP) Inhibitor

Disclaimer: This document provides a comprehensive overview of the pharmacology of Fibroblast Activation Protein (FAP) inhibitors, with a specific focus on 3BP-3580 where public information is available. It is important to note that detailed preclinical and clinical data for this compound are not extensively published. Therefore, this guide synthesizes information from the broader class of FAP inhibitors to present a scientifically grounded understanding of its likely mechanism of action and pharmacological profile.

Introduction to this compound and Fibroblast Activation Protein (FAP)

This compound is a potent inhibitor of Fibroblast Activation Protein (FAP) with a reported pIC50 of 8.6.[1] FAP, a type II transmembrane serine protease, is a compelling therapeutic target in oncology and other diseases characterized by tissue remodeling. Its expression is highly restricted in healthy adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. This differential expression pattern makes FAP an attractive target for selective drug delivery and therapeutic intervention.

Table 1: Key Characteristics of this compound

| Property | Value | Reference |

| Target | Fibroblast Activation Protein (FAP) | [1] |

| Potency (pIC50) | 8.6 | [1] |

| Chemical Class | Small Molecule Inhibitor | Inferred |

| Developer | 3B Pharmaceuticals | Inferred |

Mechanism of Action of FAP Inhibitors

FAP inhibitors, including presumably this compound, exert their effects by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. FAP's enzymatic functions in the tumor microenvironment are multifaceted and contribute to cancer progression through several mechanisms:

-

Extracellular Matrix (ECM) Remodeling: FAP's collagenase and gelatinase activity degrades components of the ECM, facilitating tumor cell invasion and metastasis.

-

Growth Factor Activation: FAP can cleave and activate various signaling molecules and growth factors within the tumor microenvironment, promoting angiogenesis and tumor cell proliferation.

-

Immunosuppression: By modulating the tumor stroma, FAP contributes to an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance.

By inhibiting these functions, FAP inhibitors aim to disrupt the supportive tumor stroma, thereby impeding tumor growth, invasion, and metastasis, and potentially enhancing the efficacy of other anti-cancer therapies.

Signaling Pathways Modulated by FAP Inhibition

The inhibition of FAP is hypothesized to impact several critical signaling pathways involved in cancer progression. While the precise downstream effects of this compound are not publicly detailed, the following diagram illustrates the generally understood signaling consequences of FAP inhibition in the tumor microenvironment.

Caption: Signaling pathway of FAP inhibition by this compound.

Experimental Protocols for Evaluating FAP Inhibitors

The development of FAP inhibitors like this compound involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically cited in the development of such compounds.

In Vitro FAP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP enzymatic activity.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the FAP enzyme to each well.

-

Add the diluted test compound to the respective wells.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro FAP inhibition assay.

Cellular FAP Engagement Assay

Objective: To confirm that the test compound can engage and inhibit FAP in a cellular context.

Materials:

-

FAP-expressing cell line (e.g., engineered HEK293-FAP or a cancer-associated fibroblast cell line)

-

FAP-negative control cell line

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

FAP activity probe (a fluorescently labeled FAP inhibitor)

-

Flow cytometer

Procedure:

-

Culture FAP-positive and FAP-negative cells to sufficient density.

-

Harvest and resuspend the cells in assay buffer.

-

Treat the cells with varying concentrations of the test compound for a specified time.

-

Add the FAP activity probe to the cells and incubate.

-

Wash the cells to remove unbound probe.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell-bound probe.

-

A decrease in fluorescence in the presence of the test compound indicates target engagement.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the FAP inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FAP-expressing tumor cells (co-injected with fibroblasts if necessary to establish a stromal component)

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predefined schedule and route (e.g., oral, intraperitoneal).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression and proliferation markers).

-

Compare tumor growth rates between the treatment and control groups to assess efficacy.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table presents a representative summary of data that would be generated for a FAP inhibitor during its preclinical development, based on published data for similar compounds.

Table 2: Representative Preclinical Data for a FAP Inhibitor

| Parameter | Assay Type | Species | Result |

| IC50 | FAP Enzymatic Assay | Human | < 10 nM |

| Selectivity (vs. DPPIV) | Enzymatic Assays | Human | > 1000-fold |

| Cellular Engagement (EC50) | FAP-HEK293 Cells | Human | < 50 nM |

| Tumor Growth Inhibition | Colon Cancer Xenograft | Mouse | > 50% at 10 mg/kg |

Conclusion

This compound is a potent inhibitor of Fibroblast Activation Protein, a promising target in cancer therapy due to its selective expression in the tumor microenvironment. Based on the pharmacology of its class, this compound likely functions by disrupting the tumor stroma, thereby inhibiting tumor growth and invasion. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of such an agent. Further publication of specific data for this compound will be necessary to fully elucidate its pharmacological profile and clinical potential.